1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine
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Overview
Description
1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a phenylpropyl group, which is further substituted with a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the reaction of 3-(3-methoxyphenoxy)-3-phenylpropylamine with pyrrolidine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)pyrrolidine: A simpler analog with similar structural features.
Pyrrolopyrazine derivatives: Compounds with a pyrrolidine ring fused to a pyrazine ring, exhibiting diverse biological activities.
Uniqueness
1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenoxy group and a phenylpropyl chain attached to a pyrrolidine ring sets it apart from other similar compounds.
Properties
CAS No. |
157846-77-0 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[3-(3-methoxyphenoxy)-3-phenylpropyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO2/c1-22-18-10-7-11-19(16-18)23-20(17-8-3-2-4-9-17)12-15-21-13-5-6-14-21/h2-4,7-11,16,20H,5-6,12-15H2,1H3 |
InChI Key |
IHKDELXQMHHLDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC(CCN2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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